molecular formula C11H15N3 B3211001 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine CAS No. 1082416-60-1

1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine

Cat. No. B3211001
CAS RN: 1082416-60-1
M. Wt: 189.26 g/mol
InChI Key: XPKLFQHHXODWNO-UHFFFAOYSA-N
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Description

1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine is not fully understood. However, it is believed to act as a ligand for G protein-coupled receptors, which are involved in various physiological processes. This compound has shown affinity for certain receptors, including dopamine and serotonin receptors, which are involved in neurotransmitter signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. This compound has been shown to affect neurotransmitter signaling in the brain, particularly dopamine and serotonin signaling. Additionally, this compound has been shown to have potential anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine in lab experiments include its potential as a ligand for G protein-coupled receptors and its ability to affect neurotransmitter signaling in the brain. However, limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

For research on 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine include further investigation of its potential as a ligand for G protein-coupled receptors and its effects on neurotransmitter signaling in the brain. Additionally, further studies are needed to understand the mechanism of action and potential side effects of this compound. Finally, studies exploring the potential therapeutic applications of this compound, particularly in the treatment of neurological and psychiatric disorders, are needed.

Scientific Research Applications

1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, pharmacology, and biochemistry. It has been studied for its potential use as a ligand for G protein-coupled receptors, which are involved in various physiological processes. Additionally, this compound has been studied for its potential use as a tool for investigating the role of certain neurotransmitters in the brain.

properties

IUPAC Name

(1-propan-2-ylbenzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8(2)14-10-6-4-3-5-9(10)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKLFQHHXODWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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